An In-depth Technical Guide to Henatinib: Chemical Structure, Properties, and Preclinical Profile
An In-depth Technical Guide to Henatinib: Chemical Structure, Properties, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Henatinib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has shown potential as an anti-angiogenic and antitumor agent. Structurally similar to sunitinib, Henatinib potently targets key receptor tyrosine kinases involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Mast/stem cell growth factor receptor (c-Kit), and Platelet-Derived Growth Factor Receptor (PDGFR). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data on Henatinib. Detailed methodologies for key experimental procedures and visualizations of the targeted signaling pathways are included to support further research and development efforts.
Chemical Structure and Physicochemical Properties
Henatinib is a complex heterocyclic molecule with a pyrrolo[3,2-c]azepin-4-one core. Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identifiers of Henatinib[1][2]
| Identifier | Value |
| IUPAC Name | 2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-5-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-3-methyl-1,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4-one |
| CAS Number | 1239269-51-2 |
| Molecular Formula | C₂₅H₂₉FN₄O₄ |
| SMILES | CC1=C(NC2=C1C(=O)N(CCC2)C--INVALID-LINK--O)/C=C\4/C5=C(C=CC(=C5)F)NC4=O |
| InChI Key | MCTXSDCWFQAGFS-UEXNTNOUSA-N |
Table 2: Physicochemical Properties of Henatinib[1][2]
| Property | Value |
| Molecular Weight | 468.5 g/mol |
| Exact Mass | 468.2173 g/mol |
| Topological Polar Surface Area | 97.9 Ų |
| LogP (Predicted) | 1.1 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bond Count | 6 |
Mechanism of Action and Targeted Signaling Pathways
Henatinib functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases, primarily targeting VEGFR2, c-Kit, and PDGFR. By blocking the phosphorylation and activation of these receptors, Henatinib disrupts downstream signaling cascades that are crucial for tumor cell proliferation, survival, and angiogenesis.
Inhibition of VEGFR2 Signaling
VEGFR2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Henatinib's inhibition of VEGFR2 blocks the pro-angiogenic signals initiated by VEGF, leading to a reduction in tumor vascularization.
Inhibition of c-Kit Signaling
The c-Kit receptor is involved in the proliferation and survival of various cell types, and its aberrant activation is a hallmark of several cancers, including gastrointestinal stromal tumors (GISTs). Henatinib's inhibition of c-Kit can directly impede the growth of tumors dependent on this pathway.
Inhibition of PDGFR Signaling
PDGFR signaling plays a role in cell growth, proliferation, and migration. In the tumor microenvironment, it is also involved in angiogenesis and the recruitment of pericytes, which support blood vessel stability. By inhibiting PDGFR, Henatinib can further disrupt the tumor vasculature and inhibit tumor growth.
Preclinical Pharmacology
Preclinical studies have demonstrated Henatinib's potent inhibitory activity against its target kinases and its antitumor effects in various models.
In Vitro Kinase Inhibition
Henatinib has been shown to be a potent inhibitor of VEGFR-2, c-Kit, and PDGFR with nanomolar efficacy.[1][2][3][4]
Table 3: In Vitro Kinase Inhibitory Activity of Henatinib[3][4][5][6]
| Kinase Target | IC₅₀ (nM) |
| VEGFR-2 | 0.6 |
| c-Kit | 3.3 |
| PDGFR | 41.5 |
In Vitro Cellular Activity
In cellular assays, Henatinib has been shown to significantly inhibit VEGFR-2 phosphorylation and its downstream signaling pathways in human umbilical vein endothelial cells (HUVECs).[1][2] This leads to the inhibition of VEGF-stimulated proliferation, migration, and tube formation of endothelial cells.[1]
In Vivo Efficacy
In vivo studies using human tumor xenograft models have demonstrated that Henatinib exhibits broad and potent antitumor activity, leading to tumor regression or growth arrest.[1] While specific details of the tumor models and quantitative efficacy data are not extensively published, the results indicate a strong potential for in vivo antitumor effects.
Pharmacokinetics
Preclinical pharmacokinetic data for Henatinib are not widely available in the public literature. A Phase I clinical trial (NCT01416623) was designed to determine the pharmacokinetic profile in humans, including parameters such as AUC, Cmax, Tmax, and t1/2, but the detailed results have not been publicly disclosed.[5]
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments used to characterize the activity of TKIs like Henatinib.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase (e.g., recombinant human VEGFR2), a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and serial dilutions of Henatinib in a kinase buffer.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and Henatinib (or vehicle control). Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal intensity is inversely correlated with the inhibitory activity of Henatinib.
-
Data Analysis: Calculate the percent inhibition for each concentration of Henatinib and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate a suitable cancer cell line (e.g., a cell line known to be dependent on VEGFR2, c-Kit, or PDGFR signaling) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Henatinib (and a vehicle control) and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each concentration of Henatinib and determine the IC₅₀ value.
In Vivo Subcutaneous Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Protocol:
-
Cell Preparation: Harvest a human tumor cell line from culture and resuspend the cells in a suitable medium, with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment Initiation: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Henatinib orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume (e.g., using the formula: (width² x length)/2).
-
Endpoint and Analysis: Continue treatment until the tumors in the control group reach a predetermined endpoint size. At the end of the study, euthanize the mice, and excise and weigh the tumors. The antitumor efficacy is typically expressed as tumor growth inhibition (TGI).
Synthesis
A detailed, publicly available synthesis protocol for Henatinib is not readily found. However, based on its structural similarity to Sunitinib and other indolin-2-one derivatives, a plausible synthetic route would likely involve a Knoevenagel condensation between a substituted 5-formyl-1H-pyrrole-3-carboxamide and a 5-fluorooxindole, followed by functionalization of the pyrrole nitrogen. The synthesis of related compounds often involves multi-step procedures starting from commercially available precursors.
Potential Mechanisms of Resistance
As with other TKIs, resistance to Henatinib may develop through various mechanisms. Understanding these potential resistance pathways is crucial for developing strategies to overcome or circumvent them.
-
Target Alterations: Mutations in the kinase domains of VEGFR2, c-Kit, or PDGFR can alter the drug-binding site, reducing the affinity of Henatinib and rendering it less effective.
-
Activation of Bypass Pathways: Tumor cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of the targeted receptors. For example, upregulation of other pro-angiogenic factors like Fibroblast Growth Factor (FGF) can bypass the blockade of VEGFR2.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2), can actively transport Henatinib out of the tumor cells, reducing its intracellular concentration and efficacy.
-
Microenvironment-Mediated Resistance: Stromal cells within the tumor microenvironment can secrete growth factors that promote tumor survival and angiogenesis through pathways not targeted by Henatinib.
Conclusion
Henatinib is a potent, multi-targeted tyrosine kinase inhibitor with significant anti-angiogenic and antitumor activities demonstrated in preclinical models. Its ability to simultaneously inhibit VEGFR2, c-Kit, and PDGFR makes it a promising candidate for the treatment of various solid tumors. Further clinical investigation is warranted to fully elucidate its pharmacokinetic profile, safety, and efficacy in cancer patients. This technical guide provides a foundational understanding of Henatinib's chemical and biological properties to aid researchers in the ongoing exploration of this and similar targeted therapies.
